TED-347
Overview
Description
TED-347 is a potent, irreversible, covalent, and allosteric inhibitor of the interaction between the transcriptional enhancer factor domain (TEAD) and Yes-associated protein (YAP). This compound specifically targets the TEAD4-YAP1 protein-protein interaction with an effective concentration (EC50) of 5.9 micromolar . This compound has shown significant potential in cancer research due to its ability to inhibit the transcriptional activity of TEAD and its antitumor properties .
Mechanism of Action
Target of Action
TED-347, also known as 2-Chloro-1-(2-((3-(trifluoromethyl)phenyl)amino)phenyl)ethanone, primarily targets the YAP-TEAD protein-protein interaction . The TEAD family of transcription factors and the transcriptional co-regulator YAP (its homolog TAZ) are key components of the Hippo pathway . This pathway plays a crucial role in organ size control and tumor suppression .
Mode of Action
This compound acts as a potent, irreversible, covalent, and allosteric inhibitor at the YAP-TEAD protein-protein interaction . It specifically and covalently bonds with Cys-367 within the central pocket of TEAD4 . This bond formation is a key determinant for disrupting the YAP-TEAD interaction .
Biochemical Pathways
The Hippo signaling pathway, which regulates the YAP-TEAD interaction, is affected by this compound . When the interaction between YAP/TAZ and the TEAD family of transcription factors is disrupted, YAP/TAZ are no longer oncogenic . This leads to the suppression of TEAD transcriptional activity .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it is known that this compound has an EC50 of 5.9 μM for TEAD4⋅Yap1 protein-protein interaction . This compound also has a Ki of 10.3 μM, indicating its binding affinity .
Result of Action
The action of this compound leads to the inhibition of TEAD4 transcriptional activity and has antitumor activity . It inhibits cell viability in certain cancer types, such as GBM43 cancer cells . This compound also shows a significant reduction in CTGF transcript levels .
Action Environment
It’s worth noting that this compound has the maximum rate of inactivation of 0038 hours, corresponding to a t1/2∞ of 182 hours . This suggests that the compound’s activity may be influenced by factors such as time and potentially, the cellular environment.
Biochemical Analysis
Biochemical Properties
TED-347 specifically and covalently bonds with Cys-367 within the central pocket of TEAD4 . This interaction disrupts the protein-protein interaction between TEAD and YAP peptide, which is crucial in the Hippo signaling pathway .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit cell growth of Hippo signaling defective malignant pleural mesothelioma (MPM) . It suppresses TEAD transcriptional activity, thereby influencing cell function and impacting cell signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects by covalently binding with TEAD4, disrupting the YAP-TEAD association, and suppressing TEAD transcriptional activity . This disruption leads to changes in gene expression and potentially influences enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Its irreversible and covalent nature suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been detailed in the available literature, its potent inhibition of the YAP-TEAD interaction suggests that it may have significant effects at varying dosages .
Metabolic Pathways
Given its role in disrupting the YAP-TEAD interaction, it may influence pathways regulated by the Hippo signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TED-347 involves the covalent modification of conserved cysteine residues within the central pocket of TEAD4.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
TED-347 undergoes several types of chemical reactions, including:
Covalent Bond Formation: This compound forms a covalent bond with the cysteine residue (Cys-367) within the central pocket of TEAD4.
Allosteric Inhibition: The compound acts as an allosteric inhibitor, disrupting the TEAD-YAP interaction.
Common Reagents and Conditions
Reagents: Chloromethyl ketone, trifluoromethyl phenylamine, and other organic solvents.
Conditions: Reactions are typically carried out under controlled temperature and pressure to ensure the stability of the compound.
Major Products
The primary product of these reactions is this compound itself, which is characterized by its high purity and specific inhibitory activity against the TEAD-YAP interaction .
Scientific Research Applications
TED-347 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
TED-347 is unique in its ability to covalently and irreversibly inhibit the TEAD-YAP interaction. Similar compounds include:
MYF-01-037: Another covalent inhibitor targeting the central pocket of TEAD.
K-975: A less electrophilic arylamide warhead used in the design of TEAD inhibitors.
Kojic Acid Analogues: These compounds also target the cysteine residue in the central pocket of TEAD and block its interaction with YAP.
This compound stands out due to its high specificity and potency in inhibiting the TEAD-YAP interaction, making it a valuable tool in cancer research and drug development.
Properties
IUPAC Name |
2-chloro-1-[2-[3-(trifluoromethyl)anilino]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-9-14(21)12-6-1-2-7-13(12)20-11-5-3-4-10(8-11)15(17,18)19/h1-8,20H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVDFGYNLUBCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCl)NC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of TED-347?
A: this compound functions by disrupting the interaction between Yes-associated protein (YAP) and transcriptional enhanced associate domain (TEAD) transcription factors. [, , ]. This interaction is crucial for the transcriptional activity of YAP, a key downstream effector of the Hippo signaling pathway often dysregulated in cancer [, ].
Q2: How does this compound impact cancer cell behavior in vitro?
A: Studies have shown that this compound treatment can hinder the malignant behaviors of esophageal squamous cell carcinoma (ESCC) cells, specifically by suppressing proliferation, invasion, and migration []. This effect is linked to the inhibition of the YAP-TEAD complex formation by this compound [].
Q3: Does this compound influence the expression of other genes related to cancer?
A: Research suggests that this compound can inhibit the promoter activity of serum/glucocorticoid regulated kinase 1 (SGK1) []. SGK1 is a kinase implicated in cell survival and proliferation, and its downregulation by this compound contributes to the compound's anti-cancer effects [].
Q4: Are there any structural modifications of this compound being explored to improve its efficacy?
A: Computational studies have explored modifications to the this compound structure, such as replacing the secondary methyl amide with a chloromethyl ketone moiety []. These modifications aim to enhance the allosteric communication between the TEAD4 and YAP1 domains, potentially leading to a more potent inhibitory effect [].
Q5: What are the potential implications of targeting YAP with this compound in diseases beyond cancer?
A: Research indicates that YAP may play a significant role in the development of fibrosis in Graves' orbitopathy (GO), an autoimmune disorder []. Studies have shown that this compound effectively suppresses the fibrotic response induced by transforming growth factor-β (TGF-β) in orbital fibroblasts []. This finding suggests that YAP inhibition via compounds like this compound could be explored as a therapeutic strategy for GO.
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